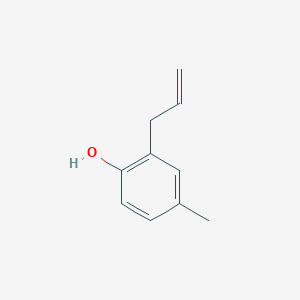

![molecular formula C7H8N2O3 B1664103 4-[methyl(Nitroso)amino]benzene-1,2-Diol CAS No. 173043-84-0](/img/structure/B1664103.png)

4-[methyl(Nitroso)amino]benzene-1,2-Diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-3,4-Dephostatin ist ein niedermolekularer Inhibitor, der für seine Fähigkeit bekannt ist, Proteintyrosinphosphatasen zu hemmen. Es ist eine tyrphostin-verwandte Verbindung, die aus dem Streptomyces MJ742-NF5-Stamm isoliert wurde. Diese Verbindung hat aufgrund ihrer Stabilität und Wirksamkeit ein großes Potenzial in verschiedenen biologischen und chemischen Anwendungen gezeigt .

Wissenschaftliche Forschungsanwendungen

Methyl-3,4-Dephostatin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

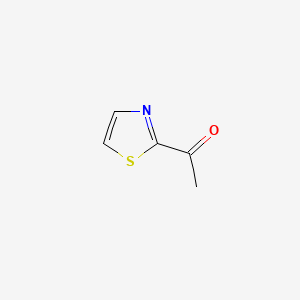

Chemie: Wird als Inhibitor für Methyltransferasen und kinase-verwandte Inhibitoren verwendet.

Biologie: Fördert die Nervenwachstumsfaktor-basierte Neuritenbildung in Phäochromozytom-PC12-Zellen.

Medizin: Wirkt als Proteintyrosinphosphatase-Inhibitor und zeigt Potenzial in der Krebsforschung und -behandlung.

Industrie: Wird bei der Entwicklung neuer antimikrobieller Therapien verwendet, indem Virulenzfaktoren in Krankheitserregern angegriffen werden

Wirkmechanismus

Methyl-3,4-Dephostatin entfaltet seine Wirkungen, indem es Proteintyrosinphosphatasen hemmt, die eine entscheidende Rolle bei der Regulation intrazellulärer Signalwege spielen. Es ahmt Phosphotyrosin-Substrate nach und hemmt so die Aktivität von Enzymen wie Tyrosyl-DNA-Phosphodiesterase I. Diese Hemmung stört Signalwege, die an Zellwachstum und -differenzierung beteiligt sind, und macht es zu einem potenziellen Therapeutikum bei der Krebsbehandlung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methyl-3,4-Dephostatin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Nitrierung von Anilinderivaten, gefolgt von Reduktion und Methylierung umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Nitrierung: Anilin wird zu 3,4-Dinitroanilin nitriert.

Reduktion: Die Nitrogruppen werden zu Aminogruppen reduziert, was zu 3,4-Diaminoanilin führt.

Methylierung: Die Aminogruppen werden zu Methyl-3,4-Dephostatin methyliert.

Industrielle Produktionsverfahren

Die industrielle Produktion von Methyl-3,4-Dephostatin beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batch-Verfahren: Große Reaktoren werden verwendet, um die Nitrierungs-, Reduktions- und Methylierungsschritte durchzuführen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-3,4-Dephostatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Es kann zu Aminen reduziert werden.

Substitution: Es kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Halogenide und Amine werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wirkmechanismus

Methyl-3,4-dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, which play a crucial role in regulating intracellular signaling pathways. It mimics phosphotyrosine substrates, thereby inhibiting the activity of enzymes like Tyrosyl-DNA phosphodiesterase I. This inhibition disrupts signaling pathways involved in cell growth and differentiation, making it a potential therapeutic agent in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

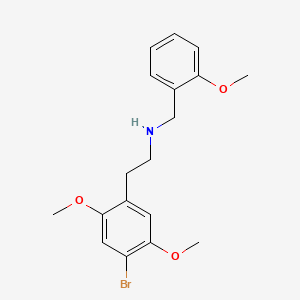

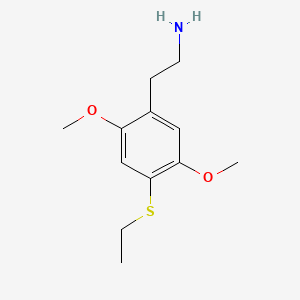

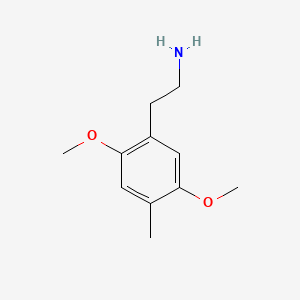

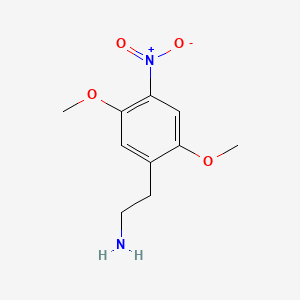

Methyl-3,4-Dephostatin wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Ethyl-3,4-Dephostatin: Ein stabiles Analogon mit ähnlichen hemmenden Wirkungen auf Proteintyrosinphosphatasen.

Dephostatin: Die Stammverbindung mit breiteren hemmenden Wirkungen, aber geringerer Stabilität.

APX2009: Ein weiterer Inhibitor mit unterschiedlicher Spezifität und Wirksamkeit.

Einzigartigkeit

Methyl-3,4-Dephostatin zeichnet sich durch seine Stabilität und selektive Hemmung spezifischer Proteintyrosinphosphatasen aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

CAS-Nummer |

173043-84-0 |

|---|---|

Molekularformel |

C7H8N2O3 |

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

N-(3,4-dihydroxyphenyl)-N-methylnitrous amide |

InChI |

InChI=1S/C7H8N2O3/c1-9(8-12)5-2-3-6(10)7(11)4-5/h2-4,10-11H,1H3 |

InChI-Schlüssel |

XAKAQCMEMMZUEO-UHFFFAOYSA-N |

SMILES |

CN(C1=CC(=C(C=C1)O)O)N=O |

Kanonische SMILES |

CN(C1=CC(=C(C=C1)O)O)N=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MN30; MD; Methyl-3,4-dephostatin; 3,4-Dephostatin; 3,4 Dephostatin |

Herkunft des Produkts |

United States |

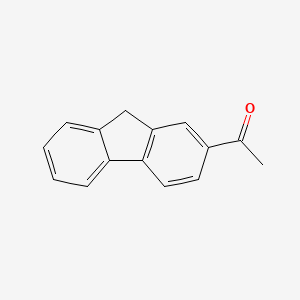

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.